Penicolinate B

Description

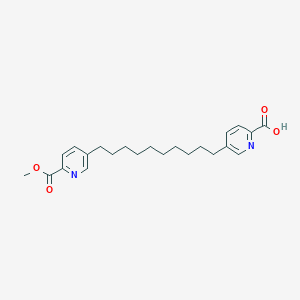

Structure

3D Structure

Properties

Molecular Formula |

C23H30N2O4 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

5-[10-(6-methoxycarbonylpyridin-3-yl)decyl]pyridine-2-carboxylic acid |

InChI |

InChI=1S/C23H30N2O4/c1-29-23(28)21-15-13-19(17-25-21)11-9-7-5-3-2-4-6-8-10-18-12-14-20(22(26)27)24-16-18/h12-17H,2-11H2,1H3,(H,26,27) |

InChI Key |

CXLUZXYNRSVBKX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)CCCCCCCCCCC2=CN=C(C=C2)C(=O)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Penicolinate B

Precursor Incorporation and Biosynthetic Precursors

The precise precursors and the initial steps of Penicolinate B biosynthesis have not been extensively detailed in the scientific literature. However, as a picolinic acid derivative, it is plausible that its synthesis involves pathways common to the production of related compounds. Picolinic acid itself is often derived from the metabolism of tryptophan or through other amino acid catabolic routes, or potentially from polyketide or phenylpropanoid pathways researchgate.net. Studies classifying novel metabolites from Penicillium species have grouped them into categories such as polyketide and fatty acid derivatives, phenylpropanoid derivatives, and N-containing compounds researchgate.net. This compound likely originates from one of these broad metabolic routes, with specific precursor molecules being incorporated and modified through a series of enzymatic reactions. Further research is needed to pinpoint the exact starting materials and the initial incorporation steps for this compound.

Enzymatic Transformations in this compound Biosynthesis

Specific enzymes responsible for the various transformations leading to the formation of this compound have not been identified or characterized in published research. The biosynthesis of complex secondary metabolites typically involves a cascade of enzymes, including oxidoreductases, methyltransferases, cyclases, and acyltransferases, among others. Without detailed studies on the this compound biosynthetic gene cluster or proteomic analysis of producing strains under specific conditions, the exact enzymatic machinery remains speculative. Research into the biosynthesis of other fungal metabolites, such as gliotoxin, has revealed complex enzymatic pathways involving nonribosomal peptide synthetases (NRPS) and other specialized enzymes maynoothuniversity.ie, suggesting that this compound biosynthesis may also rely on a dedicated set of enzymes.

Genetic Basis of this compound Production

The genetic underpinnings of this compound production, including specific genes, operons, or regulatory elements responsible for its biosynthesis, have not been elucidated. In many fungi, the genes encoding the enzymes for secondary metabolite production are often clustered together in the genome, forming biosynthetic gene clusters (BGCs). Identifying and characterizing the BGC for this compound would provide critical insights into its biosynthesis, including the enzymes involved and their regulation. Such investigations are typically performed using genomic sequencing, bioinformatics analysis, and gene knockout or overexpression studies.

Factors Influencing Biosynthetic Yields and Pathway Regulation

The production of secondary metabolites like this compound by microorganisms is highly sensitive to both the composition of the growth medium and the environmental conditions. Optimizing these factors is key to maximizing yields for research and potential biotechnological applications.

The composition of the microbiological nutrient media plays a significant role in the synthesis of low-molecular-weight natural products, including this compound researchgate.net. Different carbon sources, nitrogen sources, trace elements, and growth factors can differentially influence metabolic flux towards secondary metabolite production. For instance, studies on other fungal metabolites highlight the importance of optimizing media components such as yeast extract, soy peptone, and glucose to enhance biomass and product yield nih.govnih.gov. While specific media formulations for maximizing this compound production are not detailed, general principles of media optimization for fungal secondary metabolite production would likely involve systematic screening and adjustment of nutrient levels to favor the this compound biosynthetic pathway.

Beyond nutrient composition, environmental parameters such as temperature, pH, aeration, and incubation time are critical for fungal growth and secondary metabolism researchgate.net. For example, Penicillium solitum, a fungus known to produce this compound, has demonstrated temperature plasticity and psychrotolerant adaptability researchgate.net. Understanding the optimal ranges for these parameters for the specific this compound-producing Penicillium strain is essential for achieving high yields. Furthermore, factors like the presence of other microorganisms (in co-cultivation studies) or specific signaling molecules might also influence pathway regulation and metabolite production, though such effects have not been specifically reported for this compound.

Molecular Mechanisms of Action of Penicolinate B

Investigation of Cellular Targets

The cellular targets of Penicolinate B are multifaceted, encompassing enzymatic systems and cellular integrity mechanisms. Research indicates that this compound acts as an inhibitor of kinases, enzymes critical for regulating cellular growth and division biosynth.com. While specific kinases targeted by this compound are not detailed in the available literature, this broad inhibitory activity suggests a role in disrupting signaling cascades essential for cell proliferation.

Enzymatic Inhibition Profiles

This compound has been identified as an inhibitor of kinases, which are pivotal enzymes in intracellular signaling pathways that govern cell growth and division biosynth.com. This inhibition of kinase activity represents a primary mechanism by which this compound exerts its effects, particularly in the context of cancer cell proliferation. However, the specific kinases targeted and the quantitative enzymatic inhibition profiles (e.g., IC50 values for individual kinases) are not extensively detailed in the current literature.

Table 1: Kinase Inhibition by this compound

| Target Class | Inhibition Profile | Reference |

| Kinases | Inhibitory | biosynth.com |

Protein-Ligand Interactions

Understanding protein-ligand interactions is fundamental to elucidating a compound's mechanism of action. These interactions dictate how a molecule binds to its target protein, influencing its biological activity. While the general principles of protein-ligand interactions, including binding kinetics, thermodynamic concepts, and driving forces, are well-established nih.gov, specific detailed studies on this compound's direct binding to particular proteins, beyond its role as a kinase inhibitor, are limited in the provided search results. The precise nature of these interactions, such as specific binding sites or affinities (e.g., Kd values), remains an area for further investigation.

Modulation of Intracellular Signaling Pathways

This compound's ability to inhibit kinases positions it as a modulator of intracellular signaling pathways. Kinases are central to signal transduction cascades that control a vast array of cellular functions, including growth, differentiation, metabolism, and apoptosis. By interfering with kinase activity, this compound can disrupt these complex signaling networks. Some research also suggests a potential influence on intracellular calcium levels, which are critical second messengers involved in numerous signaling pathways, including those that regulate cell death cjnmcpu.com.

Kinase Activity Perturbation

As established, this compound exhibits inhibitory effects on kinases biosynth.com. This perturbation of kinase activity is a direct mechanism by which it can alter intracellular signaling. Kinases play crucial roles in phosphorylating downstream targets, thereby activating or deactivating various cellular processes. By inhibiting these enzymes, this compound can disrupt the normal flow of information through signaling pathways, impacting cell cycle progression and proliferation.

Induction of Programmed Cell Death Pathways

A significant mechanism of action for this compound, particularly in its anticancer capacity, is the induction of programmed cell death, or apoptosis biosynth.com. Apoptosis is a tightly regulated process essential for development and tissue homeostasis, but its dysregulation can lead to diseases like cancer nih.gov. This compound's ability to trigger this pathway in cancer cells suggests it interferes with the cellular machinery that prevents or executes cell death, thereby halting tumor growth. Research also points to a potential role in modulating intracellular calcium levels, which can be linked to the initiation of apoptotic cascades cjnmcpu.com.

Interactions with Microbial Cellular Components

This compound has demonstrated notable antifungal activity, specifically against Candida albicans cjnmcpu.comresearchgate.netnih.govcjnmcpu.commdpi.com. Studies indicate that its mechanism of action against these fungi involves interfering with essential microbial cellular components, such as the cell wall or cell membrane cjnmcpu.comcjnmcpu.com. This disruption can lead to compromised cellular integrity and ultimately cell death.

Cell Membrane Integrity DisruptionThe provided scientific sources do not contain specific findings on this compound's role in disrupting cell membrane integrity.

Anti-virulence Mechanisms

Specific research findings detailing this compound's anti-virulence mechanisms are not present in the reviewed literature.

Anti-biofilm Properties

The available scientific data does not include specific studies on the anti-biofilm properties of this compound.

Synthetic and Semisynthetic Approaches to Penicolinate B and Derivatives

Total Synthesis Strategies for Penicolinate B

A definitive total synthesis of this compound has not been extensively documented in peer-reviewed literature. However, the structural similarity of this compound to other members of the penicolinate family, such as Penicolinates A, C, and D, allows for the proposal of a viable synthetic route. The synthesis of Penicolinates A, C, and D has been achieved with the Sonogashira coupling reaction as a key step. This suggests that a similar approach could be employed for the total synthesis of this compound.

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, a plausible strategy would involve the coupling of a suitably substituted pyridine (B92270) halide with a terminal alkyne that contains the remainder of the carbon skeleton of the side chain.

Key Features of the Proposed Sonogashira Coupling Strategy:

Mild Reaction Conditions: The Sonogashira coupling can often be carried out under mild conditions, which is advantageous for complex molecules with sensitive functional groups. wikipedia.org

Versatility: The reaction is compatible with a wide range of functional groups, allowing for its application in the synthesis of diverse derivatives.

A general representation of this strategy is outlined below:

| Reactant 1 | Reactant 2 | Catalyst/Reagents | Key Bond Formation |

| Substituted Pyridine Halide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine base | C(sp)-C(sp2) |

This approach would be followed by further functional group manipulations and cyclization steps to complete the synthesis of the this compound core structure. The choice of protecting groups for any reactive functionalities on both the pyridine and alkyne fragments would be critical to the success of this strategy.

Semisynthetic Modifications of this compound Analogues

Semisynthesis, the chemical modification of a naturally occurring compound, is a common strategy for producing analogues with improved properties. While specific semisynthetic studies on this compound are not reported, the general principles of modifying related natural products can be applied. The picolinic acid scaffold of this compound presents several opportunities for chemical modification.

Potential sites for semisynthetic modification on a hypothetical this compound analogue could include:

The Carboxylic Acid Group: This functional group can be converted to a variety of other functionalities, such as esters, amides, or alcohols, to explore the impact of this group on biological activity.

The Pyridine Ring: The pyridine ring can be a target for modifications such as substitution reactions to introduce new functional groups.

The Side Chain: The side chain offers numerous possibilities for modification, including alterations to its length, branching, and the introduction of new stereocenters or functional groups.

These modifications can be guided by structure-activity relationship (SAR) studies to develop analogues with enhanced potency, selectivity, or improved pharmacokinetic properties.

Exploration of Novel Derivatization Pathways

The development of novel derivatization pathways is crucial for expanding the chemical space around the this compound scaffold and for creating libraries of compounds for biological screening. Picolinic acid and its derivatives are versatile building blocks in organic synthesis and can undergo a variety of chemical transformations. wikipedia.org

Potential Derivatization Reactions:

| Reaction Type | Reagents | Functional Group Targeted | Potential New Functionality |

| Esterification | Alcohols, Activating Agents (e.g., DCC, EDC) | Carboxylic Acid | Esters |

| Amidation | Amines, Coupling Reagents (e.g., HATU, HOBt) | Carboxylic Acid | Amides |

| Reduction | Reducing Agents (e.g., LiAlH4, BH3) | Carboxylic Acid | Primary Alcohol |

| C-H Activation/Functionalization | Transition Metal Catalysts | Pyridine Ring C-H bonds | Aryl, Alkyl, or other substituents |

The exploration of these and other derivatization pathways could lead to the discovery of novel this compound derivatives with unique biological profiles. The application of modern synthetic methodologies, such as late-stage functionalization, could be particularly valuable in this context.

Methodologies for Stereochemical Control in Synthesis

The stereochemistry of a molecule is often critical to its biological activity. For a molecule like this compound, which likely contains stereocenters in its side chain, the ability to control the stereochemical outcome of the synthesis is paramount. While specific methods for stereochemical control in the synthesis of this compound have not been described, general strategies for the stereoselective synthesis of substituted pyridines and their derivatives are well-established. mdpi.comnih.gov

Strategies for Stereochemical Control:

Chiral Pool Synthesis: This approach utilizes readily available enantiomerically pure starting materials to introduce the desired stereochemistry. For this compound, a chiral alkyne fragment could be synthesized from a natural product or through an asymmetric synthesis and then coupled with the pyridine core.

Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For example, an asymmetric reduction of a ketone in the side chain or an asymmetric alkylation could be used to set a key stereocenter.

Substrate-Controlled Diastereoselection: In molecules with existing stereocenters, the stereochemical outcome of subsequent reactions can be influenced by the steric and electronic properties of the substrate. This can be exploited to control the formation of new stereocenters with a high degree of diastereoselectivity. mdpi.com

Enzymatic Resolutions: Biocatalytic methods, such as enzymatic resolution of a racemic mixture, can be employed to separate enantiomers and obtain the desired stereoisomer in high enantiomeric purity.

The choice of strategy for stereochemical control would depend on the specific synthetic route developed for this compound and the location of the stereocenters within the molecule.

Structure Activity Relationship Sar Studies of Penicolinate B Analogues

Identification of Key Pharmacophores for Biological Activity

The comparative activity data of Penicolinates A, B, and C against Candida albicans suggests that specific structural features present in Penicolinates B and C, but potentially absent or modified in Penicolinate A, are critical for potent antifungal activity. Penicolinates B and C exhibit significant antifungal effects, whereas Penicolinate A displays only weak activity researchgate.net. This difference implies that the structural variations distinguishing Penicolinate A from B and C are likely to be key pharmacophores responsible for enhanced antifungal potency. Without explicit structural details of these analogues in the provided literature, it is inferred that subtle changes in functional groups or stereochemistry within the picolinic acid scaffold are responsible for this differential activity. For antimalarial activity, Penicolinates A and C demonstrated moderate efficacy, while specific data for Penicolinate B is not detailed in the reviewed literature researchgate.netmedchemexpress.com. This suggests that the structural elements contributing to antimalarial activity may differ from those conferring antifungal potency, or that certain modifications present in this compound might reduce its antimalarial effect compared to A and C.

Impact of Structural Modifications on Target Binding Affinity

Direct experimental data on the binding affinity of this compound and its analogues to specific molecular targets is not extensively detailed in the reviewed literature. However, the observed differences in biological potency strongly suggest that structural modifications significantly impact target binding affinity. For instance, the marked difference in antifungal activity between Penicolinate A and Penicolinates B/C indicates that structural alterations between these compounds likely modulate their interaction with fungal cellular components or enzymes essential for growth. Potent compounds typically exhibit higher affinity for their targets, leading to a greater biological effect at lower concentrations. Therefore, the enhanced antifungal activity of Penicolinates B and C compared to Penicolinate A implies that their respective structures bind more effectively to their antifungal targets. Similarly, the moderate antimalarial activity of Penicolinate A suggests a specific interaction with malaria parasite targets, and the comparative activity of Penicolinate C indicates that structural variations can fine-tune this interaction.

Correlations Between Chemical Structure and Antifungal Potency

Penicolinates B and C have demonstrated significant antifungal activity against Candida albicans, with this compound exhibiting a Minimum Inhibitory Concentration (MIC) of 1.5 μg/mL and Penicolinate C an MIC of 3.7 μg/mL researchgate.netmdpi.compreprints.orgcjnmcpu.comnih.gov. In contrast, Penicolinate A showed weak antifungal effects against the same organism researchgate.net. This data establishes a clear correlation between structural variations within the Penicolinate series and their antifungal potency. The more potent activity of this compound and C suggests that specific structural features present in these molecules are crucial for effective inhibition of Candida albicans.

Advanced Analytical Methodologies for Penicolinate B Research

Chromatographic Techniques for Separation and Purification

Chromatographic methods are indispensable for isolating Penicolinate B from complex biological matrices, such as fungal culture extracts. These techniques allow for the separation of this compound from a multitude of other metabolites, paving the way for detailed structural analysis.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) serves as a cornerstone in the purification of natural products like this compound. It facilitates the separation of compounds based on their differential interactions with a stationary phase and a mobile phase. Research involving this compound often employs a series of chromatographic techniques, including HPLC, to isolate the target compound from crude extracts researchgate.net. Furthermore, hyphenated techniques such as HPLC coupled with Mass Spectrometry (HPLC-MS) are vital for the dereplication and preliminary identification of metabolites, including this compound, within complex mixtures jebas.orgjebas.orgresearchgate.netresearchgate.net. This allows researchers to quickly assess the chemical composition of extracts and guide purification efforts.

Ultra-High-Performance Liquid Chromatography (UPLC) in Metabolite Profiling

While specific applications of Ultra-High-Performance Liquid Chromatography (UPLC) for this compound are not extensively detailed in the provided literature, UPLC represents an advancement over traditional HPLC, offering faster separations and higher resolution. UPLC-MS is commonly utilized in metabolite profiling for its enhanced sensitivity and speed, enabling the detection and quantification of a broader range of compounds in biological samples. Although not directly cited for this compound, its principles are aligned with the advanced analytical needs for characterizing microbial metabolites.

Spectroscopic Characterization Techniques

Spectroscopic methods are critical for determining the molecular structure and stereochemistry of this compound. These techniques provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of natural products. For this compound, comprehensive NMR analysis, including one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC), is employed. These techniques allow for the assignment of chemical shifts, coupling constants, and through-bond correlations, which are essential for piecing together the complete molecular architecture of this compound researchgate.netjebas.orgresearchgate.net. The detailed spectral data obtained from NMR experiments are fundamental to confirming the identity and structure of isolated compounds.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HR-MS)

Mass Spectrometry (MS), particularly High-Resolution Mass Spectrometry (HR-MS), plays a crucial role in identifying this compound by providing accurate molecular weight information and elemental composition. Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used to ionize the compound, generating molecular ions that reveal its mass-to-charge ratio (m/z) researchgate.netjebas.orgresearchgate.net. HR-MS offers high precision in mass determination, allowing for the unambiguous assignment of a molecular formula. Fragmentation patterns obtained from MS experiments can also provide valuable clues about the structural features of this compound.

Electronic Circular Dichroism (ECD) for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. While direct ECD data for this compound is not detailed, ECD has been employed in studies involving related compounds isolated from similar fungal sources, often in conjunction with computational methods (e.g., TD-DFT calculations), to ascertain their stereochemistry researchgate.net. If this compound possesses chiral centers, ECD would be a vital method for establishing its absolute configuration, which is critical for understanding its biological activity and interactions.

Table 1: Analytical Techniques Employed in this compound Research

| Technique | Primary Application in this compound Research |

| High-Performance Liquid Chromatography (HPLC) | Separation and purification of this compound from complex fungal extracts. |

| HPLC-Mass Spectrometry (HPLC-MS) | Dereplication, identification, and preliminary characterization of this compound in crude extracts. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation, including the assignment of ¹H, ¹³C, and through-bond correlations (2D NMR). |

| Mass Spectrometry (MS) / High-Resolution MS (HR-MS) | Determination of molecular weight, elemental composition, and fragmentation patterns for identification. |

| Electronic Circular Dichroism (ECD) | Determination of absolute configuration for chiral centers (applied to related compounds). |

Table 2: Reported Biological Activities of this compound

Integration of Multi-Omics Data in Natural Product Research

The study of natural products like this compound often benefits from a holistic approach that integrates data from multiple biological "omics" layers. Multi-omics integration combines information from genomics, transcriptomics, proteomics, metabolomics, and other fields to provide a comprehensive view of biological systems nih.govmdpi.com. This approach is particularly valuable in natural product research for several reasons:

Elucidating Biosynthetic Pathways: Understanding how Penicillium species produce this compound requires mapping its biosynthetic gene clusters and enzymatic machinery. Genomics can identify the genes involved, while transcriptomics can reveal how gene expression is regulated under different cultivation conditions, influencing this compound yield researchgate.net. Metabolomics can further identify precursor molecules and related metabolites, aiding in the reconstruction of the complete biosynthetic pathway nih.govfrontlinegenomics.com.

Uncovering Mechanisms of Action: To understand how this compound exerts its biological effects, such as kinase inhibition biosynth.com or cytotoxicity against cancer cell lines bioaustralis.com, multi-omics can be employed. Transcriptomic analysis of cells treated with this compound can reveal changes in gene expression patterns, while proteomic studies can identify altered protein levels or post-translational modifications, highlighting the molecular targets and downstream signaling cascades affected by the compound mdpi.comarxiv.org.

Identifying Novel Analogs and Optimizing Production: By integrating data on gene regulation, enzyme activity, and metabolic flux, researchers can gain insights into pathways that could be engineered to produce novel this compound analogs or to optimize its production by microbial hosts nih.govfrontlinegenomics.com.

While specific published studies detailing the multi-omics analysis of this compound are not extensively reported in the current literature, the principles of multi-omics integration offer a powerful framework for future research. Applying these methodologies could unlock deeper insights into this compound's origin, its precise molecular interactions within biological systems, and its potential for therapeutic development.

Development of Quantitative Analytical Methods for Research Samples

Accurate quantification of this compound in various research samples is crucial for assessing its purity, determining its concentration in experimental matrices (e.g., cell culture media, biological extracts), and supporting efficacy studies. The development of robust quantitative analytical methods relies on established separation and detection techniques, often involving hyphenated methods for enhanced specificity and sensitivity.

Key Analytical Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with UV detection (HPLC-UV) or Mass Spectrometry (HPLC-MS), is a cornerstone for analyzing natural products like this compound cabidigitallibrary.orgamazonaws.com. HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase, allowing for the isolation of this compound from complex mixtures.

HPLC-UV: This method is suitable if this compound possesses a chromophore that absorbs UV light, enabling detection and quantification based on peak area.

HPLC-MS: This technique offers superior sensitivity and specificity by coupling chromatographic separation with mass spectrometric detection. It allows for the identification and quantification of this compound based on its mass-to-charge ratio, making it invaluable for complex sample matrices and for dereplication (identifying known compounds) jebas.orgjebas.orgresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While primarily used for structural elucidation, quantitative NMR (qNMR) is also a powerful tool. It allows for the direct quantification of this compound without the need for a specific chromophore or extensive sample preparation, provided a suitable internal standard or a well-characterized sample is available.

Method Development and Validation:

The development of a quantitative analytical method for this compound involves several critical steps:

Sample Preparation: This stage focuses on extracting and cleaning up this compound from the specific research sample matrix to remove interfering substances. Techniques may include liquid-liquid extraction, solid-phase extraction (SPE), or simple dissolution.

Method Optimization: Parameters for the chosen analytical technique (e.g., HPLC column type, mobile phase composition, gradient elution profile, flow rate, detector wavelength or MS settings) are optimized to achieve adequate separation, sensitivity, and selectivity for this compound.

Calibration and Quantification: A calibration curve is generated by analyzing a series of known concentrations of a pure this compound standard. This curve establishes the relationship between the detector response and the analyte concentration. The concentration of this compound in unknown samples is then determined by comparing its measured response to this calibration curve.

Method Validation: To ensure the reliability and accuracy of the quantitative method, it must be validated according to established guidelines. Key validation parameters include:

Linearity: The range over which the analytical response is directly proportional to the analyte concentration.

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies or comparison with a reference method.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

Sensitivity: Determination of the Limit of Detection (LOD) and Limit of Quantitation (LOQ), which define the lowest concentrations that can be reliably detected and quantified, respectively.

Specificity: The ability of the method to accurately measure this compound in the presence of other components that may be present in the sample matrix.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability for routine use.

While specific quantitative analytical data for this compound in research samples, such as concentrations in biological fluids or purity assays from specific studies, were not detailed in the provided search results, the described methodologies represent the standard approaches for ensuring the accurate and reliable analysis of such natural products in scientific investigations.

Compound List:

this compound

Degradation Pathways and Stability of Penicolinate B in Research Contexts

Chemical Degradation Mechanisms

Chemical degradation refers to the breakdown of a compound through non-biological chemical reactions. For molecules like Penicolinate B, which contain ester functionalities, hydrolysis is a primary concern.

Hydrolytic degradation involves the cleavage of chemical bonds by the addition of water. Esters, such as those present in this compound, are susceptible to hydrolysis. This process can be catalyzed by acids or bases youtube.comchemistrysteps.comlibretexts.orgucoz.com.

Acid-Catalyzed Hydrolysis: This mechanism typically begins with the protonation of the ester carbonyl oxygen, making the carbonyl carbon more electrophilic. Water then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of the alcohol moiety lead to the formation of a carboxylic acid and the alcohol youtube.comchemistrysteps.comlibretexts.orgucoz.com. This reaction is reversible, meaning the reverse process, esterification, can also occur.

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is generally more efficient and irreversible. It involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling an alkoxide ion and forming a carboxylic acid. In the presence of a base, the carboxylic acid is immediately deprotonated to form a carboxylate salt, driving the reaction to completion chemistrysteps.comucoz.commasterorganicchemistry.com.

While this compound possesses ester groups, specific hydrolytic degradation pathways detailing the exact products or intermediates for this compound were not identified in the reviewed literature.

Oxidative degradation is a common pathway for the breakdown of organic molecules, often involving reactions with oxygen or reactive oxygen species (ROS) youtube.comnih.govcjnmcpu.comresearchgate.netresearchgate.net. Mechanisms can include autoxidation, chain oxidation, and the oxidation of specific functional groups within the molecule. The presence of oxidizable functional groups in this compound could render it susceptible to such degradation pathways, particularly under conditions involving elevated oxygen levels or the presence of oxidizing agents. However, specific oxidative degradation pathways for this compound have not been detailed in the available research.

Photolytic degradation occurs when compounds absorb light energy, leading to photochemical reactions that can alter their structure. This process can involve bond cleavage, rearrangement, or oxidation chemistrysteps.comucoz.com. Many organic molecules are sensitive to UV or visible light, which can initiate degradation processes. While light can destabilize various compounds, specific studies detailing the photolytic degradation of this compound were not found in the reviewed literature.

Enzymatic Degradation of this compound

Enzymatic degradation involves the breakdown of a compound by specific enzymes. While enzymes are known to degrade a wide range of biomolecules, including polymers and other natural products nih.govnih.govwikipedia.orgresearchgate.net, no specific enzymes or metabolic pathways have been identified in the literature that are known to degrade this compound. Research into the microbial production of this compound suggests it is a metabolite produced by Penicillium species, rather than a substrate for degradation by known enzymes in a research context.

Impact of pH and Temperature on Stability in Research Solutions

The stability of this compound in solution is likely influenced by pH and temperature, as observed with other natural products and pharmaceuticals researchgate.netwindows.netnih.govresearchgate.netaperainst.com.

pH: Extreme pH conditions, both acidic and alkaline, can accelerate degradation. For instance, ester hydrolysis is significantly influenced by pH, with alkaline conditions often promoting faster breakdown chemistrysteps.comucoz.commasterorganicchemistry.comresearchgate.net. Compounds like catechins show greater stability around pH 4, while anthocyanins are destabilized by increasing pH windows.netnih.gov.

Temperature: Elevated temperatures generally increase reaction rates, including degradation processes. Studies on various compounds indicate that higher temperatures can lead to increased instability and faster decomposition windows.netnih.gov.

While this compound is generally stable for storage at -20°C researchgate.net, its behavior in research solutions at different pH values and temperatures would require specific experimental investigation. General trends suggest that neutral to slightly acidic pH conditions and lower temperatures might favor greater stability.

Identification and Characterization of Degradation Products

The identification and characterization of degradation products are essential for understanding degradation pathways and assessing the potential impact of breakdown compounds. Techniques such as High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are commonly employed for this purpose researchgate.netresearchgate.net. These methods allow for the separation, detection, and structural elucidation of degradation products. However, specific degradation products resulting from the hydrolysis, oxidation, or photolysis of this compound have not been reported in the literature reviewed.

Kinetic Studies of this compound Degradation

Detailed research findings on the degradation pathways, reaction rates, half-lives, or rate constants for this compound under acidic, alkaline, oxidative, thermal, or photolytic stress are absent. Without experimental data quantifying these degradation processes and their kinetics, it is not possible to construct the requested data tables or provide in-depth analysis of its stability from a kinetic perspective. The available information primarily focuses on its isolation, chemical structure, and biological activities, with general statements regarding storage conditions (e.g., "-20°C" and "≥4 years" stability for long-term storage caymanchem.com), rather than quantitative degradation kinetics.

Therefore, a comprehensive section on the kinetic studies of this compound degradation cannot be generated based on the current information. Further research specifically investigating its stability under controlled laboratory conditions and analyzing the kinetics of any observed degradation pathways would be required to fulfill this requirement.

Prospective Research Avenues and Translational Research Applications Excluding Clinical Trials

Penicolinate B as a Chemical Probe for Biological Processes

Chemical probes are invaluable tools in molecular biology and drug discovery, enabling researchers to investigate specific biological pathways, protein functions, and cellular mechanisms thermofisher.compromega.denih.govrjeid.com. While direct studies characterizing this compound specifically as a chemical probe for elucidating biological processes are limited in the reviewed literature, its potent antifungal activity against Candida albicans implies interaction with critical fungal cellular machinery.

The observed Minimum Inhibitory Concentrations (MICs) of this compound against Candida albicans are notably low, suggesting a specific and potent interaction with fungal targets researchgate.netmdpi.comnih.gov. Further research could focus on identifying the precise molecular targets of this compound within fungal cells. Understanding whether it inhibits essential enzymes, disrupts cell wall synthesis, interferes with membrane integrity, or targets other vital pathways would establish its potential as a chemical probe. For instance, if this compound selectively inhibits a specific fungal enzyme, it could be used to study the role of that enzyme in fungal growth, virulence, or drug resistance. Such investigations would involve biochemical assays, target engagement studies, and potentially structural biology approaches to map its binding site. The development of labeled this compound derivatives could also facilitate its use in imaging studies to track its localization and interaction within fungal cells.

Development of New Research Tools Based on this compound Scaffolds

The picolinic acid scaffold, exemplified by this compound and its related compounds (Penicolinates A-E), represents a promising structural motif for the development of novel research tools. Modifications to the this compound structure could yield derivatives with enhanced specificity, altered biological activity, or novel functionalities suitable for research applications.

For example, synthetic chemists could explore creating this compound analogs by altering functional groups or extending side chains. These modifications might lead to compounds that can be used as fluorescent probes for visualizing fungal structures or processes, affinity labels for identifying protein targets, or affinity chromatography ligands for purifying specific fungal proteins. The inherent bioactivity of the picolinic acid core suggests that such derivatives could retain or even enhance their ability to interact with biological systems, making them valuable for screening assays or as starting points for developing more sophisticated research reagents. Studies on related natural products have shown that structural modifications can lead to compounds with improved properties for biological investigation mdpi.comtemple.edu.

Investigation in Animal Models for Mechanism Elucidation

To fully understand the biological impact and potential mechanisms of action of this compound, studies in relevant animal models are crucial. While direct in vivo studies specifically using this compound for mechanism elucidation are not extensively detailed in the current literature, its known antifungal activity against Candida albicans provides a basis for such investigations.

Candida albicans is a significant opportunistic pathogen that can cause systemic infections in immunocompromised individuals. Research could involve using this compound in animal models of candidiasis to assess its efficacy and to elucidate its mechanism of action in vivo. Such studies would help determine if its in vitro antifungal activity translates to an in vivo therapeutic effect and provide insights into its pharmacokinetic and pharmacodynamic properties in a complex biological system. For instance, studies might investigate whether this compound impacts fungal burden, inflammatory responses, or tissue damage in infected animal tissues. Understanding its behavior in an animal model could also reveal potential host-pathogen interactions modulated by this compound, thereby shedding light on its broader biological roles. Related compounds, such as enfumafungin, have shown moderate activity in in vivo models of candidiasis nih.gov, suggesting that this compound might also possess such capabilities.

Applications in Agricultural and Veterinary Mycology Research

The potent antifungal activity of this compound against Candida albicans suggests potential applications in both veterinary and agricultural mycology, where fungal pathogens pose significant threats. Candida albicans is also a relevant pathogen in veterinary medicine, affecting various animal species.

In veterinary mycology, this compound could be investigated for its efficacy against fungal infections in livestock and companion animals. Its activity against Candida species could be relevant for treating candidiasis in animals. Furthermore, the broader class of Penicillium metabolites has demonstrated activity against plant-pathogenic fungi researchgate.net. Therefore, this compound could be screened for its activity against economically important agricultural fungal pathogens affecting crops, such as species of Fusarium, Aspergillus, or Botrytis. Such research would involve testing this compound against a panel of plant and animal fungal pathogens to determine its spectrum of activity and potential as a novel agricultural or veterinary antifungal agent.

Future Directions in Synthetic Biology for Enhanced Production

The sustainable and scalable production of natural products like this compound is a key challenge for their widespread research and potential application. Synthetic biology offers powerful tools to overcome these limitations by engineering microbial hosts for enhanced metabolite production.

Future research could focus on elucidating the complete biosynthetic pathway of this compound within Penicillium species. Identifying the genes and enzymes responsible for its synthesis would enable the transfer of these pathways into well-characterized microbial hosts (e.g., Escherichia coli or Saccharomyces cerevisiae). By employing genetic engineering techniques, including CRISPR-Cas systems, and optimizing metabolic flux, synthetic biology approaches can significantly increase the yield of this compound. This could involve pathway engineering, promoter optimization, and the use of high-throughput screening to identify the most productive strains. Such advancements would not only ensure a more reliable supply of this compound for research but also pave the way for its potential large-scale biotechnological production.

Q & A

Q. How can Penicolinate B be reliably identified and characterized in microbial extracts?

Methodological Answer:

- Spectroscopic Analysis : Use NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm structural identity. Compare spectral data with literature or reference standards (e.g., BioAustralis code BIA-P1629) .

- Chromatographic Purity : Employ HPLC or UPLC with UV/Vis or diode-array detection to assess purity (>95% recommended for in vitro studies).

- Reproducibility : Document solvent systems, column specifications, and retention times to enable replication .

Q. What experimental design principles should guide initial bioactivity testing of this compound?

Methodological Answer:

- PICOT Framework : Structure research questions using Population (e.g., bacterial strains), Intervention (this compound concentration), Comparison (positive/negative controls), Outcome (MIC values), and Time (exposure duration) .

- Dose-Response Curves : Test multiple concentrations (e.g., 0.1–100 µg/mL) to establish IC₅₀ values. Include triplicate biological replicates to assess variability .

- Control Groups : Use solvent-only controls and reference antibiotics (e.g., oxytetracycline) to validate assay conditions .

Q. How should researchers address conflicting spectral data during this compound characterization?

Methodological Answer:

- Data Triangulation : Cross-validate NMR findings with X-ray crystallography or computational modeling (e.g., DFT calculations) to resolve ambiguities.

- Batch Variability : Re-isolate the compound from multiple microbial cultures to rule out extraction artifacts .

- Collaborative Verification : Share raw data with independent labs for reproducibility checks .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in microbial fermentation?

Methodological Answer:

- Variable Screening : Use factorial design (e.g., Plackett-Burman) to test parameters like pH, temperature, and carbon sources. Prioritize factors with the highest impact on yield .

- Metabolic Engineering : Overexpress biosynthetic gene clusters (e.g., polyketide synthases) identified via genomic mining .

- Scale-Up Protocols : Validate small-scale conditions in bioreactors, monitoring dissolved oxygen and agitation rates .

Q. How can contradictory findings in this compound’s mechanism of action be resolved?

Methodological Answer:

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify target pathways. Compare results across model organisms (e.g., S. aureus vs. E. coli) .

- Kinetic Studies : Perform time-lapsed assays to distinguish primary targets from secondary effects.

- Genetic Knockouts : Use CRISPR/Cas9 to delete putative target genes and assess resistance development .

Q. What methodologies validate this compound’s selectivity in eukaryotic vs. prokaryotic systems?

Methodological Answer:

- Toxicity Profiling : Test mammalian cell lines (e.g., HEK293) for cytotoxicity (MTT assay) alongside antimicrobial activity. Calculate selectivity indices (SI = IC₅₀ mammalian / IC₅₀ microbial) .

- Metabolic Labeling : Use radiolabeled this compound to track uptake in bacterial vs. human cells .

- In Silico Docking : Predict binding affinities to prokaryotic ribosomes vs. eukaryotic homologs using molecular dynamics simulations .

Q. How should researchers integrate fragmented literature on this compound analogs into a cohesive study?

Methodological Answer:

- Systematic Review : Follow PRISMA guidelines to collate data on structural analogs (e.g., Penicolinate A), emphasizing gaps in bioactivity or synthesis routes .

- Meta-Analysis : Pool MIC data from independent studies to identify trends in Gram-positive vs. Gram-negative efficacy .

- Structure-Activity Relationships (SAR) : Use cheminformatics tools (e.g., Schrödinger) to correlate substituent modifications with potency .

Data Analysis & Reporting Guidelines

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?

Methodological Answer:

- Nonlinear Regression : Fit dose-response data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² values and confidence intervals .

- ANOVA with Post Hoc Tests : Compare treatment groups across multiple concentrations. Correct for multiple comparisons (e.g., Tukey’s test) .

- Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates, ensuring robustness .

Q. How can researchers ensure reproducibility when documenting this compound synthesis?

Methodological Answer:

- Detailed Experimental Sections : Specify reaction conditions (solvent, temperature, catalyst), purification steps (e.g., column chromatography gradients), and characterization protocols .

- Supplementary Data : Deposit raw spectra, chromatograms, and crystallographic files in public repositories (e.g., Zenodo) with DOIs .

- Negative Results Reporting : Publish unsuccessful optimization attempts to prevent redundant efforts .

Ethical & Collaborative Considerations

Q. What frameworks guide ethical sourcing and sharing of this compound-related data?

Methodological Answer:

- Material Transfer Agreements (MTAs) : Secure permissions for microbial strains or analogs from repositories (e.g., ATCC) .

- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable via open-access platforms .

- Co-Authorship Criteria : Follow ICMJE guidelines to credit collaborators who contribute to experimental design or data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.